molecular formula C16H14ClNO4 B5755231 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid

3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid

Cat. No. B5755231
M. Wt: 319.74 g/mol
InChI Key: GPCFEOSODFNFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid, also known as CAMB, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes such as cell division and DNA repair.
Biochemical and Physiological Effects:
3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid has been shown to have anti-cancer properties in vitro and in vivo, likely due to its inhibition of CK2 activity. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the role of CK2 in various cellular processes without affecting other enzymes. However, one limitation is that 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

Future research on 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid could focus on its potential use in treating neurodegenerative diseases, as well as its anti-cancer properties. Additionally, further studies could investigate the effects of 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid on other cellular pathways and enzymes.

Synthesis Methods

3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-methylbenzoic acid to yield 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid.

Scientific Research Applications

3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid has been studied for its potential use as a tool in scientific research. It has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of many cellular processes. This inhibition can be used to study the role of CK2 in various cellular pathways and diseases.

properties

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-9-11(16(20)21)4-3-5-13(9)18-15(19)12-8-10(17)6-7-14(12)22-2/h3-8H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCFEOSODFNFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(5-Chloro-2-methoxyphenyl)carbonyl]amino}-2-methylbenzoic acid

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